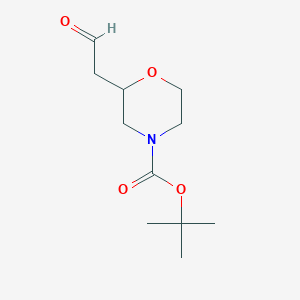![molecular formula C13H9BrN2O2S B1520117 3-Brom-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin CAS No. 880769-95-9](/img/structure/B1520117.png)
3-Brom-1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
“3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringBrc1cn(c2ncccc12)S(=O)(=O)c3ccccc3 . The InChI code for this compound is 1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H . Physical and Chemical Properties Analysis
“3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a solid substance with a melting point of 140-145 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Ihre Fähigkeit zur weiteren Funktionalisierung macht sie wertvoll bei der Konstruktion komplexer Strukturen, die in Naturprodukten und Pharmazeutika vorkommen .
Entwicklung von Kinase-Inhibitoren
Der Azaindol-Anteil der Verbindung ist ein häufiges Merkmal in Kinase-Inhibitoren. Diese Inhibitoren sind entscheidend für die Behandlung von Krebs und anderen Krankheiten, bei denen die Zellsignalwege dysreguliert sind .
Anwendungen in der Materialwissenschaft
Aufgrund ihrer strukturellen Steifigkeit und elektronischen Eigenschaften kann diese Verbindung bei der Entwicklung organischer Materialien für die Elektronik verwendet werden, wie z. B. Leuchtdioden (LEDs) und organische Photovoltaik .
Chemische Proteomik
In der chemischen Proteomik kann diese Verbindung verwendet werden, um Peptide und Proteine zu modifizieren, die dann untersucht werden können, um die Proteinfunktion und -interaktion in einem biologischen Kontext zu verstehen .
Methoden der organischen Synthese
Sie wird in Methoden der organischen Synthese verwendet, insbesondere in Ringöffnungsreaktionen, die für die Umlagerung von Indol-/Benzofuran-Skeletten in Pyridinstrukturen mit verschiedenen funktionellen Gruppen unerlässlich sind .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie werden Derivate dieser Verbindung aufgrund ihrer einzigartigen strukturellen Eigenschaften, die mit biologischen Zielstrukturen interagieren können, auf ihre potenzielle Verwendung als Pestizide oder Herbizide untersucht .
Pharmazeutische Forschung
Die pharmazeutische Forschung nutzt diese Verbindung zur Herstellung neuartiger Therapeutika, insbesondere im Bereich der neurodegenerativen Erkrankungen und psychischen Störungen, bei denen Azaindole vielversprechend waren .
Umweltchemie
Schließlich werden in der Umweltchemie die Derivate dieser Verbindung auf ihre Fähigkeit untersucht, an Schadstoffen zu binden oder als Sensoren zu fungieren, was bei der Erkennung und Sanierung von Umweltkontaminanten hilft .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSMNAZKFSLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670563 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880769-95-9 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-1-(PHENYLSULFONYL)-7-AZAINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
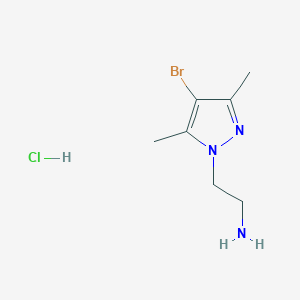
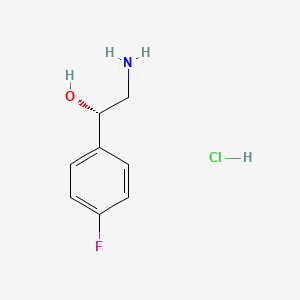
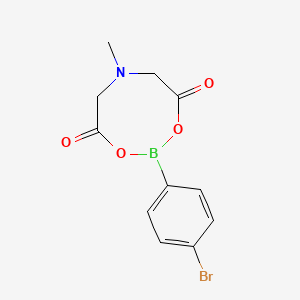
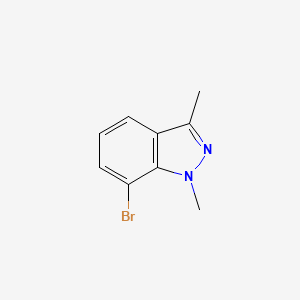

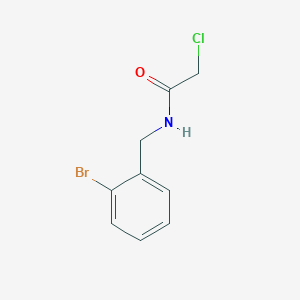
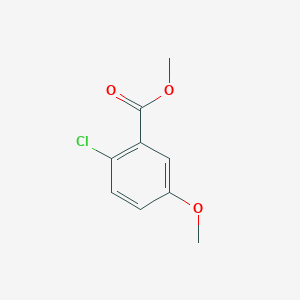
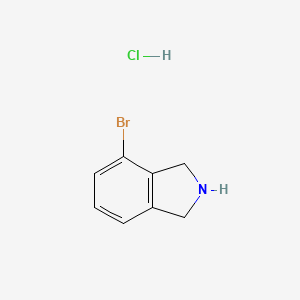
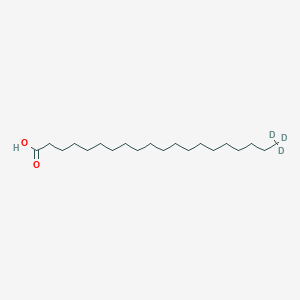

![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
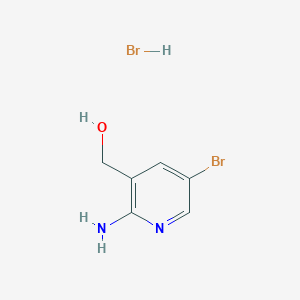
![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
